
ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-243 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the thiophene starting material, which undergoes several steps including halogenation, amination, and cyclization to form the final product .
Industrial Production Methods: While specific industrial production methods for OSM-S-243 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: OSM-S-243 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, particularly halogenation and amination, are key steps in the synthesis of OSM-S-243.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and amines for amination reactions.
Major Products: The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance their biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .
2. Anti-inflammatory Effects
In preclinical trials, this compound has been explored for its anti-inflammatory properties. The compound was shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study : Research conducted at a leading university revealed that the compound significantly reduced inflammation markers in animal models of arthritis, indicating its potential for therapeutic use .
Agricultural Applications
1. Herbicidal Activity
The compound's structure suggests potential herbicidal properties. Studies have indicated that pyrazole derivatives can act as herbicides by inhibiting specific metabolic pathways in plants.
Data Table: Herbicidal Efficacy
Compound | Application Rate (g/ha) | Efficacy (%) |
---|---|---|
This compound | 100 | 85 |
Control (Standard Herbicide) | 100 | 90 |
This table highlights the efficacy of this compound compared to a standard herbicide, demonstrating its potential as an effective alternative .
Synthesis and Yield Information
The synthesis of this compound typically involves the reaction of ethyl 2-cyano-3-(ethoxy)-2-propenoate with 4-fluorophenylhydrazine hydrochloride under reflux conditions. The yield is reported to be around 95% under optimized conditions.
Synthesis Reaction Conditions
Reactants | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|
Ethyl 2-cyano-3-(ethoxy)-2-propenoate + 4-fluorophenylhydrazine hydrochloride | Ethanol | Reflux | 3.5 hours | 95 |
This efficient synthesis pathway is crucial for producing the compound at scale for research and application purposes .
Mechanism of Action
The exact mechanism of action of OSM-S-243 is not fully understood. it is believed to target specific enzymes or pathways in the malaria parasite, disrupting its ability to replicate and survive. The compound may interact with molecular targets such as proteins or nucleic acids, leading to the inhibition of essential biological processes in the parasite .
Comparison with Similar Compounds
- OSM-S-106
- OSM-S-137
- TCMDC 132385
Comparison: OSM-S-243 is unique in its structure and biological activity compared to other compounds in the aminothienopyrimidine series. While OSM-S-106 and OSM-S-137 also show antimalarial activity, OSM-S-243 has been found to have distinct properties that make it a promising candidate for further development. The presence of specific functional groups in OSM-S-243 may contribute to its enhanced activity and selectivity against malaria parasites .
Biological Activity
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-68-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant case studies and research findings.
- Molecular Formula : C12H12FN3O2
- Molecular Weight : 249.24 g/mol
- IUPAC Name : Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate
- SMILES Notation : CCOC(=O)C1=C(N)N(N=C1)C1=CC=C(F)C=C1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and pathways involved in disease processes, particularly in cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . Notably, it showed minimal toxicity to normal fibroblasts, indicating a selective anticancer effect.
Case Study: Cell Line Testing
Cell Line | Growth Inhibition (%) | Notes |
---|---|---|
HepG2 | 54.25 | Significant inhibition observed |
HeLa | 38.44 | Selective against cancer cells |
GM-6114 | 80.06 | No toxicity to normal cells |
Anti-inflammatory Activity
The compound also exhibits promising anti-inflammatory properties:
- COX Inhibition : this compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). Certain derivatives showed a selectivity index for COX-2 inhibition, which is crucial for developing safer anti-inflammatory drugs .
Research Findings on Anti-inflammatory Activity
Compound | COX-2 Inhibition (IC50 μM) | Selectivity Index |
---|---|---|
Compound A | 0.01 | High |
Compound B | 5.40 | Moderate |
Antioxidant Properties
In addition to its anticancer and anti-inflammatory activities, this compound has been reported to possess antioxidant properties. These properties are vital for protecting cells from oxidative stress, which is linked to various diseases.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often depends on their structural modifications. For instance, the introduction of different substituents at the N1 position of the pyrazole ring can lead to variations in potency and selectivity against specific targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. For example, a related pyrazole-4-carboxylic acid derivative was synthesized by cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Key considerations include:
- Temperature control : Elevated temperatures (e.g., 80–100°C) improve cyclization efficiency.
- Catalyst selection : Base catalysts (e.g., NaOH) are critical for hydrolysis steps.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often used for isolating the ester intermediate.
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
Structural elucidation relies on:
- X-ray crystallography : Resolves crystal packing and substituent orientations (e.g., sulfonyl group positioning in related pyrazole esters) .
- Spectroscopy :
Advanced Tip : Use DFT calculations to compare experimental and theoretical spectral data for validation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QSAR) guide the design of derivatives with enhanced bioactivity?
- Reaction Path Search : Quantum chemical calculations predict optimal reaction pathways and transition states, reducing experimental trial-and-error .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing –F groups) with biological activity. For example, fluorophenyl groups enhance metabolic stability in related compounds .
- Docking Studies : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
Q. How can researchers resolve contradictions in spectral or biological data across studies?
Common contradictions and solutions:
- Spectral Discrepancies :
- Biological Activity Variability :
Case Study : A pyrazole-4-carboxamide derivative showed conflicting IC values due to assay temperature variations; repeating assays at 37°C resolved discrepancies .
Q. What strategies are effective for modifying the core structure to improve solubility without compromising activity?
- Functional Group Engineering :
- Prodrug Approaches : Convert the ester to a hydrolyzable amide for pH-dependent release .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Key Issues :
- Side reactions during cyclocondensation (e.g., dimerization).
- Low regioselectivity in electrophilic substitutions.
- Solutions :
Q. How do steric and electronic effects of the 4-fluorophenyl group influence reactivity?
- Steric Effects : The –F group’s small size minimizes steric hindrance, favoring nucleophilic attack at the pyrazole C-4 position .
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of adjacent carbonyl groups, facilitating hydrolysis .
Computational Insight : NBO analysis reveals decreased electron density at the carbonyl carbon due to –F substitution, aligning with observed reactivity .
Properties
IUPAC Name |
ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPPCKSHIYWAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350952 | |
Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-68-3 | |
Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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